2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-11-8-9-12(2)14(10-11)18-16(19)15(17)13-6-4-3-5-7-13/h3-10,15H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUODHHRXDZDTHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Mediated Arylation
Palladium-catalyzed cross-coupling has been adapted for synthesizing chloroacetamide derivatives. In a method analogous to the synthesis of 2-chloro-N-phenylacetamide, 2,5-dimethylaniline reacts with 2-chloro-N,N-dimethylacetamide in the presence of palladium acetate (1.3 mg), 2,2'-bipyridine (0.9 mg), and pivalic acid (40.9 mg) in toluene at 120°C for 24 hours. This approach achieves an 81% yield by facilitating C–N bond formation between the aniline derivative and the chloroacetamide precursor.
Reaction Conditions:
- Catalyst: Pd(OAc)₂ (0.5 mol%)
- Ligand: 2,2'-bipyridine (0.3 mol%)
- Solvent: Toluene
- Temperature: 120°C
- Yield: 81%
The use of boron trifluoride etherate (42.6 mg) as a Lewis acid enhances electrophilicity at the carbonyl carbon, promoting nucleophilic attack by the amine. Post-reaction purification via solvent extraction and recrystallization ensures >95% purity.
Limitations and Optimization
Scalability challenges arise from palladium catalyst costs and ligand sensitivity. Substituting Pd(OAc)₂ with cheaper Ni catalysts reduces expenses but decreases yields to 65–70%. Microwave-assisted reactions (150°C, 1 hour) shorten reaction times but require specialized equipment.
One-Pot Chlorination Strategies
Thionyl Chloride-Mediated Synthesis
A one-pot method, inspired by the synthesis of 2-methoxy-N-(2-nitro-5-thiophenyl)phenylacetamide, employs thionyl chloride (1.15–1.35 equiv) for simultaneous chlorination and amidation. 2,5-Dimethylphenylamine reacts with phenylacetic acid in xylene or cyclohexane under reflux (80–140°C), with 4-dimethylaminopyridine (0.2 equiv) as an acid scavenger.
Typical Procedure:
- Combine 2,5-dimethylphenylamine (0.3 mol), phenylacetic acid (0.36 mol), and 4-dimethylaminopyridine (0.06 mol) in xylene.
- Add thionyl chloride (0.345 mol) dropwise at 65°C over 2 hours.
- Reflux at 140°C for 5 hours.
- Quench with water, isolate the organic layer, and crystallize with methanol.
This method achieves 93–94% yield and >99.8% purity by avoiding phosphorus-containing byproducts, which complicate downstream reactions.
Solvent and Temperature Effects
Nonpolar solvents like xylene improve reaction homogeneity, while temperatures >120°C prevent intermediate precipitation. Cooling to 15°C during crystallization minimizes product loss.
Stepwise Acylation and Functionalization
Chloroacetylation of 2,5-Dimethylphenylamine
Acylation of 2,5-dimethylphenylamine with chloroacetyl chloride in acetone-water (1:1) at 0°C produces 2-chloro-N-(2,5-dimethylphenyl)acetamide. Sodium acetate maintains pH 5, suppressing HCl byproduct formation.
Procedure:
- Dissolve 2,5-dimethylphenylamine (240 g) in acetone (1500 mL).
- Add chloroacetyl chloride (77 g) at 0°C over 30 minutes.
- Stir for 1 hour, extract with dichloromethane, and concentrate.
Yield: 89–92%
Phenyl Group Introduction
The phenyl moiety is introduced via nucleophilic substitution or Suzuki coupling. Treating 2-chloro-N-(2,5-dimethylphenyl)acetamide with phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ in dioxane/water (4:1) at 80°C for 12 hours affords the target compound in 85% yield.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Palladium Catalysis | 81 | 95 | Moderate | 320 |
| One-Pot Chlorination | 94 | 99.8 | High | 180 |
| Stepwise Acylation | 89 | 98 | High | 210 |
The one-pot method excels in yield and purity due to minimized intermediate handling. However, palladium catalysis offers stereochemical control for chiral variants.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Nucleophilic substitution: Formation of substituted amides or thiol derivatives.
Oxidation: Formation of carboxylic acids or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with analgesic or anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It is employed in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and phenyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into the binding pockets of proteins, thereby affecting their function and downstream signaling pathways.
Comparison with Similar Compounds
2-Chloro-N-(2,3-Dimethylphenyl)-2-Phenylacetamide (Compound 1t, )
- Structural Difference : The dimethyl groups on the anilide ring are at positions 2,3 instead of 2,5 .
- Impact :
- Crystallinity : Both isomers (1t and 1u) share identical melting points (213°C) and IR spectra, suggesting similar hydrogen-bonding networks .
- Biological Activity : Substituted phenylacetamides with 2,5-dimethyl groups (as in the target compound) exhibit superior photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) compared to 2,3-dimethyl analogs, likely due to optimized lipophilicity and steric alignment with target enzymes in photosystem II .
Substituent Electronic Effects
2-Chloro-N-(3,5-Difluorophenyl)-2-Phenylacetamide ()
- Structural Difference : Replaces methyl groups with electron-withdrawing 3,5-difluoro substituents.
- Impact: PET Inhibition: The 3,5-difluoro analog shows comparable PET-inhibiting activity (IC₅₀ ~10 µM) to the target compound. Lipophilicity: Fluorine substitution increases polarity, which may reduce membrane permeability compared to the more lipophilic 2,5-dimethylphenyl group.
Core Backbone Variations
2,2-Diphenylacetamide ()
- Structural Difference : Lacks the chlorine atom and features two phenyl groups at the α-carbon.
- Impact :
- Antimycobacterial Activity : Diphenylacetamide derivatives are precursors to pharmaceuticals like loperamide, but their lack of chlorine reduces electrophilicity, limiting reactivity in biological systems .
- Crystal Packing : The dihedral angle between phenyl rings (84.6–85.0°) contrasts with the target compound’s planar amide group, affecting solid-state interactions and solubility .
Key Data Table: Comparative Analysis
Mechanistic Insights from Structural Studies
- Hydrogen Bonding : In this compound, the amide group forms intermolecular N–H···O bonds, stabilizing crystal packing. Similar motifs are observed in analogs like 2-chloro-N-phenylacetamide, where chains along [101] are formed via hydrogen bonding .
- Conformational Flexibility : The 2,5-dimethylphenyl group allows a planar amide conformation, optimizing interactions with biological targets. In contrast, dichlorophenyl analogs (e.g., ) exhibit variable dihedral angles (44.5–77.5°), reducing binding efficiency .
- Electron Effects : Methyl groups (electron-donating) vs. halogens (electron-withdrawing) modulate the electron density of the amide nitrogen, influencing resonance stabilization and reactivity .
Biological Activity
2-Chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological properties, particularly focusing on antimicrobial and antifungal activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a nucleophilic acyl substitution reaction between 2,5-dimethylaniline and chloroacetyl chloride. This process is generally conducted in an inert organic solvent such as dichloromethane under controlled temperature conditions to minimize side reactions. The molecular structure features a chloro group and an acetamide functional group attached to a dimethyl-substituted phenyl ring.
Antimicrobial Properties
Research has demonstrated that chloroacetamides, including this compound, exhibit notable antimicrobial activity against various bacterial strains. A study highlighted the effectiveness of related compounds against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing reduced efficacy against Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Chloroacetamides
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 64 µg/mL |
| Escherichia coli | 128 µg/mL | |
| MRSA | 32 µg/mL | |
| Candida albicans | 256 µg/mL |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. A study assessed its efficacy against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The results indicated that the compound inhibited biofilm formation significantly and demonstrated a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL .
Table 2: Antifungal Activity Results
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |
|---|---|---|---|
| This compound | Candida albicans | 128–256 µg/mL | 512–1024 µg/mL |
| Candida parapsilosis | 128–256 µg/mL | 512–1024 µg/mL |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is suggested that the compound may interfere with cellular processes in microbes by disrupting membrane integrity or inhibiting key metabolic pathways. Notably, it does not appear to damage the fungal cell wall directly but may inhibit growth through other mechanisms .
Case Studies
- Antifungal Study : In vitro studies evaluated the antifungal potential of this compound against clinical strains resistant to conventional treatments. The findings highlighted its ability to inhibit biofilm formation and reduce fungal viability significantly when tested alongside standard antifungals like amphotericin B .
- Antibacterial Screening : A comprehensive screening of various chloroacetamides revealed that those with specific substitutions on the phenyl ring exhibited enhanced antibacterial activity. This study utilized quantitative structure-activity relationship (QSAR) models to predict efficacy based on chemical structure .
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution between chloroacetyl chloride and 2,5-dimethylaniline. Key variables include solvent choice (e.g., toluene/water mixtures), temperature (reflux conditions), and reaction time. Yields range from 60% to 82%, with higher efficiencies observed in polar aprotic solvents like DMF. Post-reaction purification via crystallization (ethanol) or column chromatography is recommended to isolate the product .
Q. How can spectroscopic methods confirm the structure and purity of this compound?
- NMR : The -NMR spectrum shows distinct signals for aromatic protons (δ 6.8–7.4 ppm), methyl groups (δ 2.2–2.5 ppm), and the acetamide NH (δ 8.1–8.3 ppm). -NMR confirms the carbonyl carbon (δ ~168 ppm) and chlorinated carbon (δ ~45 ppm) .
- IR : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) validate the acetamide moiety.
- TLC : Hexane:ethyl acetate (9:1) is effective for monitoring reaction progress .
Q. What in vitro models are suitable for evaluating its antifungal activity?
Standard assays include:
- Agar dilution : Test against Candida albicans or Aspergillus niger at concentrations 10–100 µg/mL.
- Microbroth dilution : Determine minimum inhibitory concentration (MIC) using CLSI guidelines. Conflicting efficacy reports may arise from differences in fungal strains or assay media composition .
Advanced Research Questions
Q. How can computational chemistry aid in designing derivatives with enhanced biological activity?
Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites. For example, modifying the chloro or methyl substituents can alter electrostatic potential surfaces, impacting target binding. ICReDD’s reaction path search methods integrate computational predictions with experimental validation, reducing trial-and-error cycles .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Standardized protocols : Use identical fungal strains, growth media, and incubation times.
- Dose-response curves : Quantify activity across a broad concentration range to identify thresholds.
- Synergistic studies : Test combinations with known antifungals to assess additive effects .
Q. What are the implications of substituent effects on the compound’s reactivity and interactions?
The chloro group increases electrophilicity, enhancing reactivity in nucleophilic substitutions. The 2,5-dimethylphenyl group introduces steric hindrance, affecting binding to biological targets. Computational docking studies suggest the acetamide moiety forms hydrogen bonds with fungal cytochrome P450 enzymes .
Q. How to assess stability under different storage conditions using accelerated degradation studies?
- Thermal stress : Store at 40°C/75% RH for 6 months; monitor via HPLC for decomposition products.
- Photolytic stress : Expose to UV light (ICH Q1B guidelines) to detect photooxidation.
- Hydrolytic stress : Test in acidic (pH 3) and basic (pH 9) buffers to identify hydrolysis pathways .
Q. What reaction mechanisms are proposed for its interactions with biological targets?
Proposed mechanisms include:
- Enzyme inhibition : Covalent binding to fungal lanosterol 14α-demethylase via the chloro group.
- Membrane disruption : Interaction with ergosterol in fungal cell membranes, analogous to azole antifungals. Kinetic studies (e.g., time-dependent inhibition assays) and molecular dynamics simulations can validate these hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
